molecular formula C18H11N5OS2 B5265196 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5265196
M. Wt: 377.4 g/mol
InChI Key: YYPGQPAOMJIMIZ-NTMALXAHSA-N
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Description

5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes an indole moiety, a thiophene ring, and a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-component reactions. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is carried out in ethanol solvent at room temperature, resulting in high yields (90-97%) within a short reaction time (25-30 minutes) . Another approach utilizes microwave-assisted multi-component reactions under solvent-free conditions, employing aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on green chemistry principles. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, offers advantages like mild reaction conditions, eco-friendliness, and reusability of the catalyst . These methods aim to achieve high yields with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its combination of an indole moiety, a thiophene ring, and a thiadiazolo-pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-amino-6-[(E)-indol-3-ylidenemethyl]-2-thiophen-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5OS2/c19-15-12(8-10-9-20-13-5-2-1-4-11(10)13)16(24)21-18-23(15)22-17(26-18)14-6-3-7-25-14/h1-9H,19H2/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPGQPAOMJIMIZ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N4C(=NC3=O)SC(=N4)C5=CC=CS5)N)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(N4C(=NC3=O)SC(=N4)C5=CC=CS5)N)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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